
4,4-Difluoro-3-methyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C4H5F2NO2 It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-methyl-2-oxazolidinone with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of partially or fully reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxazolidinone ring can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
Comparación Con Compuestos Similares
4,4-Dimethyl-1,3-oxazolidin-2-one: Similar structure but with methyl groups instead of fluorine atoms.
4-Fluoro-1,3-dioxolan-2-one: Contains a fluorine atom but has a different ring structure.
3-Methyl-2-oxazolidinone: Lacks fluorine atoms and has a simpler structure.
Uniqueness: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of two fluorine atoms at the 4-position of the oxazolidinone ring. This fluorination enhances its chemical stability, lipophilicity, and ability to form strong interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C4H5F2NO2 |
|---|---|
Peso molecular |
137.08 g/mol |
Nombre IUPAC |
4,4-difluoro-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3 |
Clave InChI |
FPRBEDQINLEHER-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)OCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


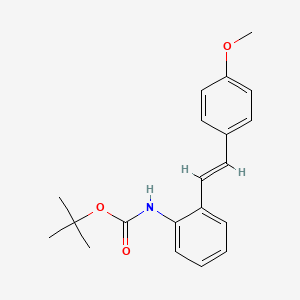
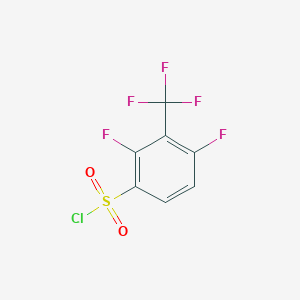
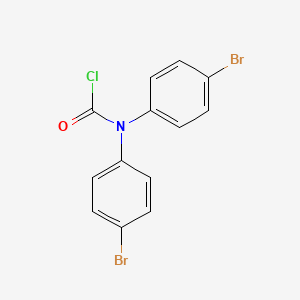

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
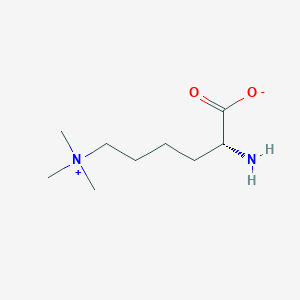
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
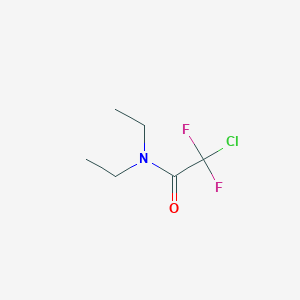


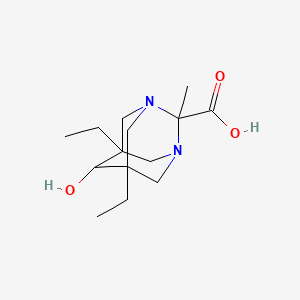
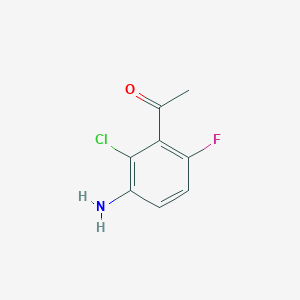
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
